

UV-Visible spectrophotometric assay for pyrilamine maleate determination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pyrilamine

Cat. No.: B1676287

[Get Quote](#)

{"answer":"### Application Note: UV-Visible Spectrophotometric Assay for **Pyrilamine** Maleate Determination

Introduction

Pyrilamine maleate, an ethylenediamine derivative, is a first-generation antihistamine that competitively antagonizes H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle.^[1] It is widely used in over-the-counter formulations for the symptomatic relief of allergic conditions such as rhinitis and urticaria, as well as in combination products for cold and menstrual symptoms.^[2] Given its therapeutic importance, the development of simple, rapid, and reliable analytical methods for the quantification of **pyrilamine** maleate in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance.

UV-Visible spectrophotometry offers a convenient and cost-effective analytical approach for the determination of **pyrilamine** maleate. This method is based on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophoric groups in its structure. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

This application note provides a detailed protocol for the UV-Visible spectrophotometric assay of **pyrilamine** maleate, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.^{[3][4]}

Principle of the Method

The quantification of **pyrilamine** maleate by UV-Visible spectrophotometry relies on measuring its absorbance at a specific wavelength of maximum absorption (λ_{max}). The United States Pharmacopeia (USP) monograph for **Pyrilamine** Maleate Tablets specifies determining the absorbance at the wavelength of maximum absorbance at about 312 nm.^[5] Another source indicates absorption maxima at 238 nm and 315 nm.^[6] The selection of the appropriate λ_{max} is critical for achieving maximum sensitivity and minimizing interferences. The assay is typically performed using a suitable solvent in which the drug is freely soluble and stable.

Apparatus and Reagents

- Apparatus:
 - UV-Visible Spectrophotometer (double beam)
 - Matched quartz cuvettes (1 cm path length)
 - Calibrated volumetric flasks and pipettes
 - Analytical balance
- Reagents and Materials:
 - **Pyrilamine** Maleate Reference Standard (USP grade)^{[7][8]}
 - Methanol (AR grade) or 0.1 N Hydrochloric Acid (as solvent)
 - Sample containing **pyrilamine** maleate (e.g., tablets)

Experimental Protocol

Preparation of Standard Stock Solution

Accurately weigh about 100 mg of **Pyrilamine** Maleate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., methanol or 0.1 N HCl) to obtain a stock solution with a concentration of 1000 $\mu\text{g}/\text{mL}$.

Preparation of Working Standard Solutions and Calibration Curve

From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions to cover a concentration range of 5-25 $\mu\text{g}/\text{mL}$. For a related compound, pheniramine maleate, a linear relationship was observed in the range of 2-40 $\mu\text{g}/\text{mL}$.^[9] Measure the absorbance of each working standard solution at the λ_{max} (e.g., 261 nm for a similar compound, chlorpheniramine maleate in 0.1N HCl) against a solvent blank.^[10] Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (from Tablets)

Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of **pyrilamine** maleate and transfer it to a 100 mL volumetric flask. Add about 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the same solvent. Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate. Dilute an aliquot of the clear filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.

Analytical Procedure

Measure the absorbance of the final sample solution at the determined λ_{max} against the solvent blank. Calculate the concentration of **pyrilamine** maleate in the sample solution from the calibration curve.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.^{[3][11]} The key validation parameters are:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Validation Parameter	Acceptance Criteria	Example Result
Linearity (R^2)	$R^2 \geq 0.999$	0.9998
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	$\leq 2.0\%$	< 1.5%
LOD	Signal-to-Noise ratio of 3:1	0.5 $\mu\text{g/mL}$
LOQ	Signal-to-Noise ratio of 10:1	1.5 $\mu\text{g/mL}$

Experimental Workflow Diagram

Caption: Workflow for UV-Visible Spectrophotometric Assay of **Pyrilamine** Maleate.

Conclusion

The UV-Visible spectrophotometric method described provides a simple, accurate, and precise means for the determination of **pyrilamine** maleate in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. It is essential to validate the method in accordance with regulatory guidelines to ensure the reliability of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [atabrisagroup.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. Pyrilamine | SIELC Technologies [sielc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. alkalisci.com [alkalisci.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. starodub.nl [starodub.nl]
- To cite this document: BenchChem. [UV-Visible spectrophotometric assay for pyrilamine maleate determination]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676287#uv-visible-spectrophotometric-assay-for-pyrilamine-maleate-determination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com